![molecular formula C10H9BrN2O B2578889 [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol CAS No. 1478538-20-3](/img/structure/B2578889.png)
[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol
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Overview
Description
1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol, often simply referred to as BPPM, is a synthetic organic compound with a variety of applications in scientific research. It is a white solid that is soluble in a number of organic solvents, and its chemical formula is C8H7BrN2O. BPPM is commonly used in the synthesis of pharmaceuticals, polymers, and other materials, and has been studied for its potential use as a drug.
Scientific Research Applications
Synthesis and Structural Analysis
Research has shown the synthesis of various derivatives of [1−(4−Bromophenyl)−1H−pyrazol−3−yl]methanol, highlighting its role in forming complex structures. For instance, a study by Fu-Rong Li et al. (2012) synthesized a derivative by oxidation, showcasing the compound's utility in forming dihedral angles conducive to further chemical reactions (Fu-Rong Li, Yu-Juan Zhang, Fengzhe Guo, Guiyun Duan, Yan-qing Ge, 2012). Another study involved the synthesis of novel thiazole anchored pyrazolyl benzoxazoles, demonstrating the compound's versatility in creating heterocyclic structures with potential applications in pharmaceuticals and material sciences (H. Akolkar, B. Karale, 2015).
Antimicrobial Applications
The antimicrobial properties of derivatives have been a significant area of research. Satyender Kumar et al. (2012) synthesized a series of derivatives and tested their antimicrobial activity, finding some derivatives to show good activity comparable to standard drugs (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012). This highlights the compound's potential in contributing to the development of new antimicrobial agents.
Material Science and Coordination Chemistry
In the field of material science and coordination chemistry, the compound has been used to construct coordination polymers with distinct magnetic properties. A study by Caiming Liu et al. (2009) demonstrated the synthesis of 1D coordination polymers, revealing the influence of solvents on the magnetic properties of these polymers, which could have implications for magnetic materials and devices (Caiming Liu, Deqing Zhang, Daoben Zhu, 2009).
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include [1-(4-bromophenyl)-1h-pyrazol-3-yl]methanol, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
[1-(4-bromophenyl)pyrazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-8-1-3-10(4-2-8)13-6-5-9(7-14)12-13/h1-6,14H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTICVOJQXCSQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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